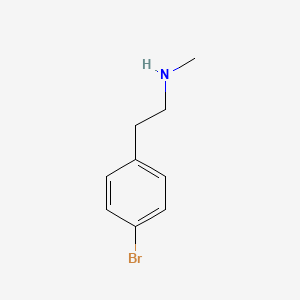

2-(4-Bromophenyl)-N-methylethanamine

Description

The exact mass of the compound 2-(4-Bromophenyl)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromophenyl)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLDHHONSQXJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593169 | |

| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725683-06-7 | |

| Record name | 2-(4-Bromophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(4-bromophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)-N-methylethanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis. As a secondary amine, it serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization, for instance, through cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers and professionals in the field. It emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind methodological choices to ensure reproducibility and optimization.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(4-Bromophenyl)-N-methylethanamine involves disconnecting the N-methyl group, identifying the primary amine, 2-(4-bromophenyl)ethanamine, as the key precursor. This precursor can, in turn, be derived from commercially available starting materials such as 4-bromophenylacetic acid or 4-bromobenzyl cyanide through well-established functional group transformations.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Precursor: 2-(4-Bromophenyl)ethanamine

The synthesis of the primary amine precursor is a critical first stage. Two robust and widely applicable methods are presented here, starting from 4-bromophenylacetic acid and 4-bromophenylacetonitrile, respectively.

Method A: From 4-Bromophenylacetic Acid via Amide Reduction

This classic route involves two high-yielding steps: the conversion of a carboxylic acid to a primary amide, followed by its reduction.

Step 1: Synthesis of 2-(4-Bromophenyl)acetamide

The conversion of 4-bromophenylacetic acid to its corresponding amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. A more direct method involves heating the acid with urea or reacting it with a dehydrating agent in the presence of an ammonia source.

Experimental Protocol: Amidation of 4-Bromophenylacetic Acid

-

To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting precipitate (2-(4-bromophenyl)acetamide) is collected by filtration, washed with cold water to remove ammonium salts, and then with a small amount of cold diethyl ether.

-

The crude product can be recrystallized from ethanol or water to yield a pure white solid.[1][2]

Step 2: Reduction of 2-(4-Bromophenyl)acetamide

The reduction of the primary amide to the corresponding amine is most effectively carried out using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: LiAlH₄ Reduction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2-(4-bromophenyl)acetamide (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2-(4-bromophenyl)ethanamine, which can be purified by vacuum distillation.

| Reagent/Parameter | Amidation | Amide Reduction |

| Starting Material | 4-Bromophenylacetic Acid | 2-(4-Bromophenyl)acetamide |

| Key Reagents | SOCl₂, NH₃ (or NH₄OH) | LiAlH₄, THF |

| Stoichiometry (eq) | 1.0 (Acid), 1.2 (SOCl₂) | 1.0 (Amide), 1.5-2.0 (LiAlH₄) |

| Temperature | Reflux, then 0 °C to RT | 0 °C to Reflux |

| Typical Yield | > 90% | 80-90% |

Method B: From 4-Bromobenzyl Cyanide (Reduction of a Nitrile)

This alternative pathway involves the reduction of 4-bromophenylacetonitrile, which is readily prepared from 4-bromobenzyl bromide.[3] This method is often preferred in industrial settings due to the availability of the starting materials and the efficiency of the reduction step.[4][5]

Experimental Protocol: Nitrile Reduction

-

In a manner similar to the amide reduction, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to a stirred suspension of LiAlH₄ (1.0-1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Cool the reaction and perform a Fieser workup as described in the amide reduction protocol.

-

Isolate the product from the organic phase. The resulting 2-(4-bromophenyl)ethanamine is typically of high purity but can be further purified by vacuum distillation if necessary.

Part II: N-Methylation of 2-(4-Bromophenyl)ethanamine

With the primary amine precursor in hand, the final step is the introduction of a single methyl group onto the nitrogen atom.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a premier method for the N-methylation of primary and secondary amines.[6] It utilizes an excess of formaldehyde and formic acid to achieve methylation, with the reaction conveniently stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[6]

Mechanism and Rationale

The reaction proceeds via reductive amination. The primary amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide, which drives the reaction to completion.[7][8] For primary amines, this process can occur twice to yield the dimethylated product, but for mono-methylation, controlling the stoichiometry is key, although the second methylation is typically slower.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation

-

To a round-bottom flask, add 2-(4-bromophenyl)ethanamine (1.0 eq) and formic acid (approx. 2.0-2.5 eq, ~90% aqueous solution).

-

Cool the mixture in an ice bath and add formaldehyde (approx. 1.1-1.5 eq, ~37% aqueous solution) dropwise with stirring.

-

After the addition, attach a reflux condenser and heat the mixture gently in a water bath at 80-100 °C for 6-12 hours. The evolution of CO₂ should be observed.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture and make it basic (pH > 10) by the careful addition of a concentrated NaOH or KOH solution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude 2-(4-Bromophenyl)-N-methylethanamine can be purified by vacuum distillation.

Causality and Field Insights

-

Excess Reagents: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion.[6]

-

Temperature Control: The reaction is heated to facilitate both the iminium ion formation and the hydride transfer from formic acid.

-

Side Reactions: For β-arylethylamines like the substrate , a potential side reaction is the Pictet-Spengler cyclization, which can form a tetrahydroisoquinoline derivative under acidic conditions.[9] However, the conditions of the Eschweiler-Clarke reaction generally favor the desired methylation.

Method 2: Reductive Amination with Sodium Borohydride

A milder alternative to the Eschweiler-Clarke reaction involves forming the imine with formaldehyde and then reducing it in situ with a less aggressive reducing agent like sodium borohydride (NaBH₄).[10][11] This method is often preferred when other functional groups sensitive to hot acid are present in the molecule.

Experimental Protocol: NaBH₄ Reductive Amination

-

Dissolve 2-(4-bromophenyl)ethanamine (1.0 eq) in methanol in a round-bottom flask.

-

Add aqueous formaldehyde (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, keeping the temperature below 10 °C to control the exothermic reaction and hydrogen evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to destroy any remaining borohydride.

-

Make the solution basic with NaOH and extract the product with an organic solvent as described in the Eschweiler-Clarke protocol.

-

Purify the final product by vacuum distillation.

| Parameter | Eschweiler-Clarke | NaBH₄ Reductive Amination |

| Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH₄ |

| Solvent | None (reagents act as solvent) | Methanol |

| Temperature | 80-100 °C | 0 °C to Room Temperature |

| Reducing Agent | Formic Acid | Sodium Borohydride |

| Workup | Basification, Extraction | Quench, Basification, Extraction |

| Key Advantage | High yield, no external solvent | Milder conditions |

Conclusion

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine is reliably achieved through a two-stage process. The initial preparation of the key precursor, 2-(4-bromophenyl)ethanamine, can be efficiently accomplished either by the reduction of 2-(4-bromophenyl)acetamide (derived from the corresponding carboxylic acid) or by the reduction of 4-bromophenylacetonitrile. For the subsequent N-methylation step, the Eschweiler-Clarke reaction stands out as a robust and high-yielding method. For substrates requiring milder conditions, reductive amination using sodium borohydride offers an excellent alternative. The choice of pathway will ultimately depend on the availability of starting materials, scale of the reaction, and the presence of other functional groups in more complex substrates.

References

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

-

PubChem. p-Bromophenethylamine. Available at: [Link]

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

- Google Patents. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

-

DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

-

PMC. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

ResearchGate. The Leuckart Reaction. Available at: [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available at: [Link]

-

Pearson. Alkylation of the following compound with methyl iodide under two... Available at: [Link]

-

arizona.edu. studies on the leuckart reaction. Available at: [Link]

-

YouTube. Reductive Amination. Available at: [Link]

-

Chemistry LibreTexts. 24.8: Reactions of Amines. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]

-

Journal of the Chemical Society C. A rapid method of N-alkylation of amines. Available at: [Link]

-

mdpi-res.com. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

YouTube. Eschweiler–Clarke reaction: Methylation on amines. Available at: [Link]

-

Wikipedia. 4-Bromophenylacetic acid. Available at: [Link]

- Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

-

ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Available at: [Link]

-

PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available at: [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. name-reaction.com [name-reaction.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Spectroscopic Characterization of 2-(4-Bromophenyl)-N-methylethanamine: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the synthetic compound 2-(4-Bromophenyl)-N-methylethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and purity assessment. By integrating foundational principles with field-proven insights, we will explore the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy profiles of this compound.

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine derivative. The structural characterization of such molecules is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the target compound. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the connectivity of atoms, the chemical environment of various functional groups, and the overall molecular formula. This guide will detail the expected spectroscopic data for 2-(4-Bromophenyl)-N-methylethanamine and the rationale behind the interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 2-(4-Bromophenyl)-N-methylethanamine is presented below, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 2-(4-Bromophenyl)-N-methylethanamine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2-(4-Bromophenyl)-N-methylethanamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation and Expected Fragmentation

The molecular formula of 2-(4-Bromophenyl)-N-methylethanamine is C₉H₁₂BrN. The presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure/Fragment | Interpretation |

| 213/215 | [C₉H₁₂⁷⁹BrN]⁺• / [C₉H₁₂⁸¹BrN]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 184/186 | [C₈H₉⁷⁹Br]⁺• / [C₈H₉⁸¹Br]⁺• | Loss of the N-methylethanamine side chain via benzylic cleavage. |

| 170/172 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | Tropylium ion formation after benzylic cleavage. |

| 44 | [C₂H₆N]⁺ | α-cleavage of the ethylamine side chain, a characteristic fragment for N-methylamines. |

The most characteristic fragmentation pathway for phenethylamines is the benzylic cleavage, leading to a stable benzylic cation. For 2-(4-Bromophenyl)-N-methylethanamine, this would result in the loss of the CH₂-N(H)CH₃ radical. Another significant fragmentation is the α-cleavage adjacent to the nitrogen atom, which is a hallmark of amines and would produce an ion at m/z 44.[1]

Caption: Key fragmentation pathways of 2-(4-Bromophenyl)-N-methylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is chemically inert and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard proton experiment is run to obtain the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

-

2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.[2]

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the N-methylethanamine side chain.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |

| ~7.10 | Doublet | 2H | Ar-H (meta to Br) | Shielded relative to the ortho protons. |

| ~2.80 | Triplet | 2H | -CH₂-Ar | Benzylic protons, coupled to the adjacent methylene group. |

| ~2.70 | Triplet | 2H | -CH₂-N | Methylene protons adjacent to the nitrogen, coupled to the benzylic protons. |

| ~2.45 | Singlet | 3H | N-CH₃ | Methyl protons on the nitrogen atom. |

| ~1.50 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton can be variable and the peak is often broad due to quadrupole broadening and exchange. |

¹³C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~138 | Ar-C (quaternary, C-Br) | The carbon attached to bromine is deshielded. |

| ~131 | Ar-CH (ortho to Br) | Aromatic carbons. |

| ~130 | Ar-CH (meta to Br) | Aromatic carbons. |

| ~120 | Ar-C (quaternary, C-CH₂) | The ipso-carbon attached to the ethylamine chain. |

| ~53 | -CH₂-N | Carbon adjacent to the electronegative nitrogen atom. |

| ~36 | -CH₂-Ar | Benzylic carbon. |

| ~34 | N-CH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Expected Absorptions

The IR spectrum of 2-(4-Bromophenyl)-N-methylethanamine will exhibit characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-Br bonds.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~3300 | Medium, broad | N-H stretch | Secondary amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2800 | Medium-Strong | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1600, ~1490 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1100 | Strong | C-N stretch | Amine |

| ~820 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

| ~600-500 | Medium-Strong | C-Br stretch | Aryl bromide |

The presence of a broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretches for the aromatic and aliphatic portions of the molecule will appear just above and below 3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1490 cm⁻¹. A strong band around 820 cm⁻¹ would confirm the 1,4-disubstitution pattern of the benzene ring.

Caption: Logical relationship of spectroscopic data to the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-Bromophenyl)-N-methylethanamine through mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the molecule. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and structurally related compounds. Adherence to the described experimental protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are essential for ensuring the scientific integrity of any chemical research or development program.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Theoretical properties of 2-(4-Bromophenyl)-N-methylethanamine

An In-depth Technical Guide to the Theoretical Properties of 2-(4-Bromophenyl)-N-methylethanamine

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine, a class of organic compounds renowned for its profound impact on neurochemistry and pharmacology. The core phenethylamine structure is the backbone for numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive substances and therapeutic agents.[1] This guide provides a comprehensive theoretical analysis of 2-(4-Bromophenyl)-N-methylethanamine, a molecule that combines the foundational phenethylamine scaffold with two key chemical modifications: N-methylation and para-bromination.

The addition of a methyl group to the amine (N-methylation) is a common strategy in drug design to modulate pharmacological activity, often affecting potency, metabolic stability, and selectivity for monoamine transporters.[2] Similarly, halogenation of the phenyl ring, in this case with a bromine atom at the 4-position, can significantly alter a molecule's binding affinity for various receptors, particularly serotonergic targets.[3] The well-known psychedelic compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) highlights the potential for a 4-bromo substituent to impart significant central nervous system activity.[3][4]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It will explore the compound's computed physicochemical properties, propose a viable synthetic route with detailed protocols, predict its analytical characteristics, and delve into its theoretical pharmacological profile based on established structure-activity relationships (SAR). The insights herein are intended to provide a robust foundation for future empirical investigation of this novel research chemical.

Caption: 2D Structure of 2-(4-Bromophenyl)-N-methylethanamine.

Physicochemical and Molecular Properties

The theoretical physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties for 2-(4-Bromophenyl)-N-methylethanamine have been computed and are summarized below.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | PubChem[5] |

| Molecular Weight | 214.10 g/mol | PubChem[5] |

| Exact Mass | 213.01531 Da | PubChem[5] |

| XLogP3-AA | 2.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Topological Polar Surface Area | 12 Ų | PubChem[5] |

| Complexity | 97.7 | PubChem[5] |

Interpretation for Drug Development:

-

Lipophilicity (XLogP3-AA): The XLogP value of 2.4 suggests a moderate degree of lipophilicity. This value is within the range often associated with compounds capable of crossing the blood-brain barrier (BBB), a critical prerequisite for central nervous system activity.

-

Molecular Weight: At 214.10 g/mol , the molecule adheres to Lipinski's rule of five (<500 Da), indicating a favorable size for oral bioavailability.

-

Polar Surface Area (TPSA): A TPSA of 12 Ų is very low, further strengthening the hypothesis that this molecule can readily penetrate the BBB and access CNS targets.

-

Hydrogen Bonding: With one hydrogen bond donor and one acceptor, the molecule has limited capacity for hydrogen bonding, consistent with its lipophilic character.

Synthesis and Characterization

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of 2-(4-bromophenyl)ethylamine using formaldehyde as the carbon source and sodium borohydride as the reducing agent.

Causality Statement: Reductive amination is a highly efficient and widely used method for forming amines. It proceeds via the in-situ formation of an imine (or iminium ion) from the reaction of the primary amine with formaldehyde, which is then immediately reduced by a mild hydride agent like sodium borohydride to the secondary amine. Methanol is chosen as a solvent due to its ability to dissolve all reactants and its compatibility with the reducing agent.

-

Reaction Setup:

-

To a solution of 2-(4-bromophenyl)ethylamine (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add aqueous formaldehyde (37% solution, 1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction of the reducing agent.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. The slow addition prevents an uncontrolled reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours to ensure complete reduction.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add more water and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). The organic solvent will selectively dissolve the product, separating it from inorganic salts.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, should effectively separate the product from any unreacted starting material or impurities.

-

Predicted Analytical Characterization

The identity and purity of the synthesized 2-(4-Bromophenyl)-N-methylethanamine would be confirmed using standard spectroscopic methods.

| Technique | Expected Results |

| ¹H-NMR | - Aromatic Protons: Two doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Ethyl Chain Protons: Two multiplets (or triplets) corresponding to the two CH₂ groups, likely in the ~2.5-3.0 ppm range. - N-Methyl Protons: A singlet at ~2.4 ppm integrating to 3 hydrogens. - N-H Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C-NMR | - Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), with the carbon attached to bromine showing a distinct chemical shift. - Ethyl Chain Carbons: Two signals in the aliphatic region. - N-Methyl Carbon: One signal in the aliphatic region (~30-40 ppm). |

| Mass Spec (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z 214.02 and 216.02, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). |

| IR Spectroscopy | - N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ (characteristic of a secondary amine). - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1600 and 1480 cm⁻¹. - C-Br Stretch: A strong peak in the fingerprint region, typically 600-500 cm⁻¹. |

Theoretical Pharmacological Profile

Disclaimer: The following pharmacological profile is entirely theoretical and speculative. It is derived from structure-activity relationships of analogous compounds and requires empirical validation through in-vitro and in-vivo studies.

The pharmacological activity of 2-(4-Bromophenyl)-N-methylethanamine is likely to be dominated by its interaction with monoaminergic systems in the central nervous system.

Basis for CNS Activity

-

Phenethylamine Core: The phenethylamine skeleton is a privileged scaffold for interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs), particularly trace amine-associated receptors (TAARs) and serotonin (5-HT) receptors.[1]

-

N-Methyl Group: The presence of an N-methyl group, as seen in endogenous adrenaline and illicit substances like methamphetamine, often increases metabolic resistance to monoamine oxidase (MAO).[2] This can prolong the compound's half-life and enhance its activity at monoamine transporters, potentially shifting its profile towards that of a releasing agent or reuptake inhibitor.

-

4-Bromo Substituent: Halogenation at the para-position of the phenyl ring is a key feature of several potent serotonergic compounds. The bromine atom, being electron-withdrawing and lipophilic, can enhance binding affinity and selectivity, particularly for 5-HT receptor subtypes like 5-HT₂ₐ and 5-HT₂꜀. The potent psychedelic activity of 2C-B is largely attributed to its action as a 5-HT₂ₐ receptor agonist.[3]

Hypothesized Mechanism of Action

Given its structural features, 2-(4-Bromophenyl)-N-methylethanamine could theoretically act through one or more of the following mechanisms:

-

Serotonin Releasing Agent: It may function as a substrate for the serotonin transporter (SERT), leading to reverse transport and the release of serotonin into the synaptic cleft, similar to MDMA.

-

5-HT₂ₐ Receptor Agonist: The 4-bromo moiety suggests a strong possibility of direct agonism at the 5-HT₂ₐ receptor. This is the primary mechanism for classic psychedelic hallucinogens. Activation of this receptor initiates a downstream signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Caption: Hypothetical signaling cascade following 5-HT₂ₐ receptor activation.

Safety and Toxicological Considerations

Based on GHS classifications from supplier data, the compound is predicted to be hazardous.[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Beyond these immediate hazards, any compound with potential psychoactive properties carries a risk of abuse and neurotoxicity. If its activity mirrors that of other serotonin-releasing agents or potent 5-HT₂ₐ agonists, it would warrant classification as a controlled substance.[4]

Conclusion

2-(4-Bromophenyl)-N-methylethanamine presents as a molecule of significant interest for neuropharmacological research. Its theoretical physicochemical properties suggest excellent potential for CNS penetration. Based on its structural similarity to known monoaminergic agents, it is hypothesized to act as either a serotonin-releasing agent or a direct agonist at serotonin receptors, particularly the 5-HT₂ₐ subtype.

This guide has outlined a clear and feasible synthetic pathway via reductive amination and has predicted the key analytical data points required for its characterization. The speculative pharmacological profile provides a logical framework for initial biological screening. Future research should focus on the empirical validation of these theories, beginning with its chemical synthesis and purification, followed by in-vitro binding and functional assays to determine its affinity and efficacy at key CNS targets. Such studies will be essential to fully elucidate the scientific and therapeutic potential of this novel phenethylamine derivative.

References

-

Wikipedia. (n.d.). 2C-B. Retrieved from Wikipedia. [Link]

-

Pazderski, D., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

PubChemLite. (n.d.). [2-(4-bromophenyl)ethyl]dimethylamine. [Link]

-

PubChem. (n.d.). amine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

PubChem. (n.d.). N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). Ethanamine, 2-((4-bromophenyl)(4-fluorophenyl)methoxy)-n,n-dimethyl-, hydrochloride. [Link]

-

Ahmed, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).

-

ResearchGate. (2016). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-(4-Bromophenyl)ethyl](methyl)amine | C9H12BrN | CID 18367556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N,N-Dimethylation of 2-(4-bromophenyl)ethylamine

Introduction

2-(4-bromophenyl)ethylamine is a key synthetic intermediate in medicinal chemistry and materials science. Its N,N-dimethylated analogue, N,N-dimethyl-2-(4-bromophenyl)ethylamine, often serves as a crucial precursor for pharmacologically active compounds and specialized polymers. The introduction of the dimethylamino group significantly alters the molecule's polarity, basicity, and biological activity. This guide provides a comprehensive overview of the experimental protocols for the exhaustive N-methylation of 2-(4-bromophenyl)ethylamine, focusing on practical laboratory-scale synthesis. We will explore two primary, reliable methods: the classical Eschweiler-Clarke reaction and modern reductive amination techniques. This document is designed to offer not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Comparative Overview of N-Methylation Strategies

The selection of a methylation strategy depends on factors such as scale, available reagents, and sensitivity of the substrate to reaction conditions. For the exhaustive methylation of a primary amine like 2-(4-bromophenyl)ethylamine, methods that prevent the formation of quaternary ammonium salts are highly preferred.

| Method | Reagents | Advantages | Disadvantages | Typical Yields |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yields, cost-effective, no quaternary salt formation[1][2], simple work-up. | High temperatures, use of corrosive formic acid, potential for side reactions (e.g., Pictet-Spengler). | 85-95% |

| Reductive Amination | Formaldehyde, Sodium Borohydride (or other hydrides) | Milder conditions, high chemoselectivity[3], avoids strong acids. | More expensive reagents, potential for over-reduction if not controlled, requires careful stoichiometry. | 70-90% |

| Direct Alkylation | Methyl Iodide, Base | - | Prone to over-alkylation leading to quaternary ammonium salts, difficult to control for dimethylation. | Variable |

Method 1: The Eschweiler-Clarke Reaction

This classical method is a robust and high-yielding procedure for the N,N-dimethylation of primary amines.[1][4]

Principle and Mechanism

The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl groups and formic acid acts as the reducing agent.[1][2] The reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion. This ion is then reduced by formic acid, which transfers a hydride and releases carbon dioxide, driving the reaction to completion.[2] This process is repeated to achieve the tertiary amine. A key advantage is that the reaction stops at the tertiary amine stage, as it can no longer form an iminium ion with formaldehyde.[1]

Expert Insight: The Pictet-Spengler Side Reaction

For β-arylethylamines, a potential side reaction under the acidic conditions of the Eschweiler-Clarke reaction is the Pictet-Spengler cyclization.[5][6] This involves the intramolecular cyclization of an iminium ion intermediate onto the electron-rich aromatic ring to form a tetrahydroisoquinoline. While the 4-bromo substituent slightly deactivates the ring, this possibility should be considered. Using a moderate reaction temperature and ensuring a sufficient excess of formic acid can help to favor the desired reductive methylation over cyclization.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N,N-dimethylation of phenylethylamines.

Materials and Reagents:

-

2-(4-bromophenyl)ethylamine (1.0 eq)

-

Aqueous formaldehyde (37 wt. % in H₂O, ~2.5 eq)

-

Formic acid (98-100%, ~2.5 eq)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)ethylamine (e.g., 10.0 g, 50.0 mmol).

-

Add aqueous formaldehyde solution (e.g., 10.1 mL, 125 mmol).

-

With stirring, slowly add formic acid (e.g., 4.7 mL, 125 mmol) to the mixture. The addition is exothermic and may cause bubbling (CO₂ evolution).

-

Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (See Reaction Monitoring section below).

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture to pH > 11 by the slow addition of 2 M NaOH solution while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(4-bromophenyl)ethylamine.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Method 2: Reductive Amination with Sodium Borohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction, avoiding high temperatures and strong acids.

Principle and Mechanism

This is a one-pot reaction that combines imine formation and reduction.[3][7] The primary amine and formaldehyde react to form an iminium ion in situ, which is then immediately reduced by sodium borohydride (NaBH₄) to the corresponding amine.[3][7] Using an excess of formaldehyde and NaBH₄ ensures the reaction proceeds to the tertiary amine. The choice of solvent is crucial; protic solvents like methanol or ethanol are commonly used as they facilitate both imine formation and the borohydride reduction.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(4-bromophenyl)ethylamine (1.0 eq)

-

Aqueous formaldehyde (37 wt. % in H₂O, ~3.0 eq)

-

Sodium borohydride (NaBH₄, ~2.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (e.g., 5.0 g, 25.0 mmol) in methanol (100 mL).

-

Add aqueous formaldehyde solution (e.g., 6.1 mL, 75.0 mmol) to the solution and stir for 30 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 2.36 g, 62.5 mmol) in small portions. Control the addition rate to manage gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully add water to quench any remaining NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation or column chromatography as needed.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

Monitoring the reaction is crucial for determining completion and identifying potential side products.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate) with a small amount of triethylamine (~1%) to prevent tailing of the amines on the silica plate.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Visualization:

-

UV Light (254 nm): The aromatic ring will show a dark spot.

-

Ninhydrin Stain: The primary amine starting material will produce a prominent colored spot (typically pink or purple) upon heating. The tertiary amine product will not react with ninhydrin. This provides a clear indication of the consumption of the starting material.

-

Potassium Permanganate (KMnO₄) Stain: Both the starting material and the product are oxidizable and will appear as yellow/brown spots on a purple background.

-

Characterization of N,N-dimethyl-2-(4-bromophenyl)ethylamine

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (CDCl₃):

-

~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

-

~7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.

-

~2.7-2.8 ppm (m, 2H): Methylene group adjacent to the aromatic ring (-CH₂-Ar).

-

~2.5 ppm (m, 2H): Methylene group adjacent to the nitrogen (-CH₂-N).

-

~2.3 ppm (s, 6H): The two methyl groups on the nitrogen (-N(CH₃)₂).

-

-

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (CDCl₃):

-

~139 ppm: Aromatic C-Br.

-

~131 ppm: Aromatic CH ortho to bromine.

-

~130 ppm: Aromatic CH meta to bromine.

-

~120 ppm: Quaternary aromatic carbon attached to the ethyl group.

-

~60 ppm: Methylene carbon adjacent to nitrogen (-CH₂-N).

-

~45 ppm: Methyl carbons (-N(CH₃)₂).

-

~34 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

-

-

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z ~227 and ~229 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

2-(4-bromophenyl)ethylamine: Can be corrosive and cause skin and eye irritation. Handle with care.

-

Formaldehyde: Is a known carcinogen and a potent irritant to the eyes, nose, and respiratory tract.[4] Use only in a fume hood and avoid inhalation of vapors.

-

Formic Acid: Is highly corrosive and can cause severe skin and eye burns. Handle with extreme care.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and in a controlled manner.

References

- Mereyala, H. B., & Reddy, G. V. (1986). A convenient method for the synthesis of N,N-dialkyl-β-phenylethylamines.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Zhou, X., Ni, X., Wu, X., & Yin, L. (2025).

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Retrieved from [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Retrieved from [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. Retrieved from [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. via.library.depaul.edu [via.library.depaul.edu]

- 6. The Pictet-Spengler Reaction [ebrary.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N-methylethanamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-N-methylethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the mechanistic origins of key byproducts and provide actionable, field-tested strategies for their mitigation and elimination.

Overview of Synthetic Challenges

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine, a secondary amine, appears straightforward but is often complicated by the formation of closely related impurities. These byproducts can arise from the primary synthetic route—reductive amination—or be carried over from the synthesis of its precursors. Effective troubleshooting requires a deep understanding of the reaction mechanisms at play.

This guide is structured in a question-and-answer format to directly address the most pressing issues observed in the laboratory.

Section 1: Troubleshooting the Reductive Amination Pathway

Reductive amination of 4-bromophenylacetone with methylamine is the most common and direct route. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. However, several side reactions can compete with this primary pathway.

Technical Support Center: Troubleshooting HPLC Separation of Halogenated Phenethylamines

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of halogenated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation of these compounds. Phenethylamines, as basic compounds, are notoriously prone to poor peak shape and resolution in reversed-phase HPLC. The addition of halogen substituents introduces further complexity, affecting the hydrophobicity, polarity, and potential for secondary interactions with the stationary phase.

This resource provides in-depth troubleshooting guidance in a practical question-and-answer format, grounded in the principles of chromatographic science. Here, you will find not just solutions, but the underlying causality to empower you to make informed decisions in your method development and troubleshooting endeavors.

Table of Contents

-

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

-

Why are my halogenated phenethylamine peaks tailing severely?

-

I'm seeing poor resolution between my halogenated phenethylamine analogues. How can I improve it?

-

My retention times are drifting. What are the likely causes?

-

Why do I observe split or broad peaks for my analytes?

-

How does the type of halogen (F, Cl, Br, I) affect the retention time?

-

-

Method Development Strategies

-

Systematic Approach to Method Development for Halogenated Phenethylamines.

-

-

Advanced Topics: Chiral Separations

-

How do I separate the enantiomers of a chiral halogenated phenethylamine?

-

-

Experimental Protocols

-

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds.

-

Protocol 2: Column Screening Strategy for Halogenated Phenethylamines.

-

-

References

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common problems encountered during the HPLC analysis of halogenated phenethylamines.

Q1: Why are my halogenated phenethylamine peaks tailing severely?

A1: The primary cause of peak tailing for basic compounds like phenethylamines is secondary interactions with the stationary phase.

-

Mechanism of Tailing: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻). The basic amine functional group of your phenethylamine will be protonated (R-NH₃⁺) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanates, in addition to the desired hydrophobic interactions with the C18 phase. This secondary ionic interaction is strong and leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][2][3]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

-

Solutions in Detail:

-

Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups will be protonated (Si-OH) and thus neutral. This minimizes the ionic interaction with the protonated amine, leading to a more symmetrical peak shape. Use a buffer with a pKa within +/- 1 unit of your target pH for stable results.[1][3]

-

Add a Competing Base: Introducing a small, basic molecule like triethylamine (TEA) into the mobile phase can help to saturate the active silanol sites. The TEA will preferentially interact with the silanols, effectively shielding your analyte from these secondary interactions. However, be aware that TEA can shorten column lifetime.[3]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the residual silanols. These columns are less prone to causing peak tailing with basic compounds.

-

Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

-

Q2: I'm seeing poor resolution between my halogenated phenethylamine analogues. How can I improve it?

A2: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. Selectivity is often the most powerful tool.

-

Understanding the Factors: Resolution is a function of three parameters:

-

Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. This is influenced by the mobile phase composition and the stationary phase chemistry.

-

Efficiency (N): A measure of the column's ability to produce narrow peaks. This is related to the column length, particle size, and flow rate.

-

Retention Factor (k): How long an analyte is retained on the column.

-

-

Strategies for Improving Resolution:

| Strategy | Action | Rationale |

| Optimize Selectivity | Change the organic modifier (e.g., acetonitrile vs. methanol). | Acetonitrile can engage in π-π interactions, which may affect the retention of aromatic compounds differently than methanol. This can alter the elution order and improve separation. |

| Modify the mobile phase pH. | Changing the ionization state of your phenethylamines can alter their hydrophobicity and interaction with the stationary phase, thus affecting selectivity. | |

| Change the stationary phase. | A standard C18 column separates primarily based on hydrophobicity. For halogenated aromatics, consider a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. These phases offer alternative separation mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which can be highly effective for structurally similar halogenated compounds.[1][2][4][5][6][7] | |

| Increase Efficiency | Use a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm). | Smaller particles lead to more efficient packing and narrower peaks, which can improve resolution. Be aware that this will increase backpressure. |

| Use a longer column. | A longer column provides more theoretical plates, leading to better separation, but at the cost of longer analysis times and higher solvent consumption. | |

| Optimize the flow rate. | For a given column, there is an optimal flow rate that provides the best efficiency (van Deemter equation). Deviating significantly from this can broaden peaks. | |

| Increase Retention | Decrease the percentage of organic solvent in the mobile phase. | This will increase the retention of your analytes on a reversed-phase column, potentially leading to better separation if the peaks are eluting too close to the void volume. |

Q3: My retention times are drifting. What are the likely causes?

A3: Retention time drift is usually indicative of a change in the chromatographic system over time. A systematic check is required to identify the source.

Caption: Common causes of retention time drift.

-

Troubleshooting Steps:

-

Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and degassed. Evaporation of the more volatile organic component can change the mobile phase composition and affect retention times.

-

Pump Performance: Check for leaks in the pump and fittings. An unstable flow rate from the pump will cause retention times to fluctuate.

-

Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

-

Temperature Fluctuation: Changes in ambient temperature can affect mobile phase viscosity and retention. A column oven provides a stable temperature environment and improves reproducibility.

-

Column Contamination/Degradation: Over time, the stationary phase can degrade, or strongly retained sample components can build up on the column, altering its chromatographic properties. Flushing the column with a strong solvent or replacing it may be necessary.

-

Q4: Why do I observe split or broad peaks for my analytes?

A4: Split or broad peaks can be caused by a variety of issues, ranging from sample preparation to problems with the column or instrument.

-

Possible Causes and Solutions:

-

Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

-

Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, leading to split or broad peaks. This can happen if the column is dropped or subjected to high pressure shocks. Reversing and flushing the column (if the manufacturer allows) may sometimes help, but often the column needs to be replaced.

-

Partially Blocked Frit: A blocked inlet frit on the column can cause poor sample distribution onto the column head, resulting in distorted peaks.

-

Co-elution with an Impurity: What appears to be a split peak may actually be two closely eluting compounds. Try changing the mobile phase composition or gradient to see if the two peaks can be resolved.

-

Q5: How does the type of halogen (F, Cl, Br, I) affect the retention time?

A5: In reversed-phase HPLC, the retention time of halogenated phenethylamines generally increases with the size and hydrophobicity of the halogen substituent.

-

Hydrophobicity and Retention: The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. The general trend for the hydrophobicity of halogens is: F < Cl < Br < I .

-

Expected Elution Order: Therefore, for a series of para-substituted halogenated phenethylamines, you can generally expect the elution order to be:

-

p-Fluoro-phenethylamine (earliest)

-

p-Chloro-phenethylamine

-

p-Bromo-phenethylamine

-

p-Iodo-phenethylamine (latest)

This is because the larger, more polarizable halogens (Br, I) increase the overall hydrophobicity of the molecule more than the smaller, more electronegative halogens (F, Cl). This increased hydrophobicity leads to stronger interactions with the non-polar C18 stationary phase and thus longer retention times. The logP value, a measure of hydrophobicity, is a good indicator of this trend.[3][8][9]

-

-

Influence of Stationary Phase: While the above trend holds true for standard C18 columns, the use of alternative stationary phases like PFP can introduce other interactions that may alter this elution order. PFP columns can engage in dipole-dipole and π-π interactions, which are influenced by the electronegativity and polarizability of the halogen in a more complex manner.[2][5][7]

Method Development Strategies

A Systematic Approach to Method Development for Halogenated Phenethylamines

A structured approach to method development will save time and lead to a more robust and reliable method.[10][11][12]

Caption: Step-by-step HPLC method development workflow.

Advanced Topics: Chiral Separations

Q6: How do I separate the enantiomers of a chiral halogenated phenethylamine?

A6: The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).

Many halogenated phenethylamines are chiral and their enantiomers can have different pharmacological and toxicological properties. Therefore, their separation is often a regulatory requirement.

-

Mechanism of Chiral Separation: Chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes.[13]

-

Commonly Used Chiral Stationary Phases:

-

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or immobilized on a silica support. They offer broad selectivity for a wide range of chiral compounds, including many amphetamine and phenethylamine derivatives.[14][15][16]

-

Examples: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)).

-

-

Cyclodextrin-based CSPs: These CSPs consist of cyclodextrins (cyclic oligosaccharides) bonded to silica. The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the aromatic ring of the phenethylamine, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition.[17][18]

-

-

Method Development for Chiral Separations:

-

Column Screening: The selection of a CSP is largely empirical. It is highly recommended to screen a small set of polysaccharide-based columns first, as they are successful for a broad range of compounds.

-

Mobile Phase Selection: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.

-

Normal-phase (e.g., Hexane/Ethanol): Often provides the best selectivity but can be less compatible with MS detection.

-

Reversed-phase (e.g., Acetonitrile/Water with buffer): More compatible with MS detection and a good starting point for polar analytes.[16]

-

-

Optimization: Once a suitable column and mobile phase system are found, the resolution can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

-

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds

This protocol describes the preparation of a mobile phase designed to minimize peak tailing of halogenated phenethylamines.

-

Objective: To prepare an acidic mobile phase that suppresses silanol interactions.

-

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (or Trifluoroacetic acid)

-

-

Procedure for 1 L of 0.1% Formic Acid in Water (Mobile Phase A):

-

Measure approximately 950 mL of HPLC-grade water into a 1 L graduated cylinder.

-

Transfer the water to a 1 L solvent bottle.

-

Carefully add 1.0 mL of formic acid to the water.

-

Add HPLC-grade water to the 1 L mark.

-

Cap the bottle and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Mobile Phase B: Use 100% HPLC-grade acetonitrile.

Protocol 2: Column Screening Strategy for Halogenated Phenethylamines

This protocol outlines a systematic approach to selecting an appropriate column for the separation of halogenated phenethylamine analogues.

-

Objective: To identify a column that provides the best selectivity for a mixture of halogenated phenethylamines.

-

Columns to Screen:

-

Column 1: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Column 2: Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm).

-

Column 3: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).

-

-

Procedure:

-

Prepare a test mixture containing your halogenated phenethylamine analytes.

-

Install the C18 column and equilibrate with your initial mobile phase conditions (e.g., from Protocol 1).

-

Run a scouting gradient (e.g., 5-95% Acetonitrile over 15 minutes).

-

Record the chromatogram.

-

Replace the C18 column with the PFP column and repeat steps 2-4.

-

Replace the PFP column with the Phenyl-Hexyl column and repeat steps 2-4.

-

Evaluation: Compare the chromatograms from the three columns. Look for the column that provides the best separation between your critical pairs. The PFP and Phenyl-Hexyl columns are expected to show different elution orders and selectivities compared to the C18 column due to their alternative retention mechanisms.[1][2][4][5][6][7]

-

References

-

Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

-

Advanced Chromatography Technologies. ACE C18-PFP technical brochure. [Link]

-

Dwivedi, A. K. (2007). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

-

Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

- Tsochatzis, E. D., et al. (2021). Emerging Novel Psychoactive Substances (2020–2025)

- Mosier, P. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Toxicology Letters, 300, 57-62.

- Lo Faro, F., et al. (2024). Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography.

- Wang, C., et al. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). TrAC Trends in Analytical Chemistry, 157, 116773.

-

Advanced Chromatography Technologies. (n.d.). ACE C18-PFP. Symta. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Advanced Materials Technology. (n.d.). Isocratic Separation of 18 Cannabinoids. [Link]

-

Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]

- Isied, S. S., et al. (1992). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 114(5), 1932-1934.

-

PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. [Link]

-

Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]

-

Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

-

Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]

-

Element Lab Solutions. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

- Kadkhodaei, M., et al. (2018). Separation of enantiomers of New Psychoactive Substances by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 158, 245-253.

-

ResearchGate. (n.d.). Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. [Link]

-

ResearchGate. (n.d.). Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. [Link]

-

MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]

-

Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

ZirChrom. (2004, May). Method Development Guide. [Link]

-